5-bromo-1-methyl-1H-pyrazol-4-amine dihydrochloride
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Overview
Description
5-bromo-1-methyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the molecular formula C4H6BrN3.2ClH. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the bromination of 1-methyl-1H-pyrazol-4-amine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The resulting product is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-methyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atoms or the bromine substituent.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed in organic solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
5-bromo-1-methyl-1H-pyrazol-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine substituent and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-bromo-1-methyl-1H-pyrazole: Similar in structure but lacks the amino group, affecting its reactivity and applications.
4-bromo-1-methyl-1H-pyrazole: Differing in the position of the bromine atom, leading to variations in chemical behavior and biological activity.
Uniqueness
5-bromo-1-methyl-1H-pyrazol-4-amine dihydrochloride is unique due to the presence of both the bromine substituent and the amino group on the pyrazole ring. This combination imparts distinct reactivity and binding properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
2445792-01-6 |
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Molecular Formula |
C4H8BrCl2N3 |
Molecular Weight |
248.93 g/mol |
IUPAC Name |
5-bromo-1-methylpyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C4H6BrN3.2ClH/c1-8-4(5)3(6)2-7-8;;/h2H,6H2,1H3;2*1H |
InChI Key |
RVVLGBXESDGTMI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)Br.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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